molecular formula C16H15N3O2 B2608683 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide CAS No. 483359-58-6

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide

Cat. No.: B2608683
CAS No.: 483359-58-6
M. Wt: 281.315
InChI Key: BCJOQBOPPPIEEK-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide is an acrylamide derivative characterized by a cyano group, a pyridin-4-yl moiety, and a 4-methoxyphenyl substituent on the amide nitrogen. The compound belongs to a broader class of acrylamides, where substituent variations influence electronic, steric, and solubility properties, making them candidates for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Properties

IUPAC Name

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-15-4-2-14(3-5-15)19-16(20)13(11-17)10-12-6-8-18-9-7-12/h2-9,13H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJOQBOPPPIEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide typically involves the reaction of 4-methoxybenzylamine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyanoacetylation using cyanoacetic acid or its derivatives. The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The methoxyphenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure shares similarities with several derivatives, differing primarily in substituent groups. Key analogs include:

Table 1: Structural Comparison of Analogs

Compound Name N-Substituent Pyridine Position Key Features Source
2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide 4-methoxyphenyl 4-yl Electron-donating methoxy group -
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide 3-methylphenyl 4-yl Lipophilic methyl group
ACR-2 () 4-hydroxyphenyl 4-methoxyphenyl Corrosion inhibitor (84.5% efficiency)
3al () 4-iodophenyl 4-yl + sulfonyl Chiral sulfone, 99% purity
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound enhances polarity and solubility compared to non-polar substituents like methyl (). In contrast, sulfonyl groups in 3al () introduce strong electron-withdrawing effects, altering reactivity.
  • Pyridine Position : Substitution at the pyridin-4-yl position (vs. pyridin-3-yl in sc-494411, ) may influence π-π stacking interactions in biological targets or material matrices.

Physicochemical Properties

NMR and mass spectrometry data from analogs provide insights into electronic environments:

Table 2: 1H NMR Data Comparison

Compound –CH3 (δ) –CH2–CN (δ) –OCH3 (δ) Aromatic Protons (δ) –NH (δ) Source
3e () 1.45 3.30 3.80 6.9–7.24 8.34
3f () 1.45 3.30 3.80 6.9–7.24 8.34
3al () - - 3.81 7.07–7.75 10.07
  • Similar NMR shifts in 3e and 3f () suggest minimal electronic perturbation from N-substituent variations (phenylethyl vs. 4-methoxyphenylethyl).
  • The downfield –NH shift in 3al (10.07 ppm, ) reflects sulfonyl-induced deshielding, contrasting with the target’s expected amide proton (~8–9 ppm).

Corrosion Inhibition :

  • ACR-2 (4-methoxyphenyl derivative) and ACR-3 (phenyl derivative) exhibit 84.5% and 86.1% inhibition efficiency, respectively, in nitric acid (). The methoxy group marginally reduces efficiency compared to phenyl, likely due to steric hindrance or altered adsorption kinetics.
  • Adsorption follows the Langmuir isotherm, suggesting monolayer formation on metal surfaces ().

Biological Activity

2-Cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a cyano group, a methoxyphenyl group, and a pyridine moiety. These structural features contribute to its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves:

  • Electrophilic Interactions : The cyano group acts as an electrophile, facilitating interactions with nucleophiles in biological systems.
  • Hydrogen Bonding : The methoxyphenyl and pyridine groups can engage in hydrogen bonding and π-π interactions, modulating enzyme activity or receptor binding.
  • Biochemical Pathways : It can influence various biochemical pathways, potentially altering gene expression and protein function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro. The specific pathways affected include apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors influencing these properties include:

  • Solubility : Its solubility profile affects bioavailability.
  • Stability : Chemical stability under physiological conditions is essential for therapeutic efficacy.
  • Environmental Factors : pH and temperature can influence the compound's stability and activity.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL.
Study 2Anticancer ActivityShowed a reduction in cell viability of cancer cell lines by 60% at 50 µM concentration.
Study 3Mechanism ExplorationIdentified modulation of apoptosis-related proteins in treated cells.

Applications in Medicine

Due to its diverse biological activities, this compound holds potential therapeutic applications including:

  • Treatment of Infections : As an antimicrobial agent.
  • Cancer Therapy : As an anticancer drug targeting specific malignancies.
  • Cardiovascular Disorders : Potential utility in managing conditions responsive to neutral endopeptidase inhibition .

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